

BPR1K871 Kinase Selectivity Profile: A Comparative Analysis

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Compound of Interest		
Compound Name:	BPR1K871	
Cat. No.:	B1149925	Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase inhibitor **BPR1K871** against other kinase inhibitors, supported by experimental data from KINOMEScan profiling.

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][3][4] To provide a comprehensive understanding of its selectivity and potential off-target effects, this guide compares the KINOMEScan profile of BPR1K871 with other well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor approved for the treatment of several cancers; Tozasertib (VX-680), a pan-Aurora kinase inhibitor; and Barasertib (AZD1152), a selective Aurora B kinase inhibitor.

Kinase Selectivity Comparison

The following table summarizes the KINOMEScan data for **BPR1K871** and its comparators. The data is presented as "% Control", where a lower percentage indicates stronger binding of the inhibitor to the kinase.



Kinase Target	BPR1K871 (% Control @ 1µM)	Sorafenib (% Control @ 10µM)	Tozasertib (VX- 680) (Ki, nM)	Barasertib (AZD1152- HQPA) (Ki, nM)
Primary Targets				
AURKA	0[1]	1.7	0.6[5][6]	1369[7]
AURKB	0.2[1]	1.1	18[5][6]	0.36[7]
AURKC	3.3[1]	1.5	4.6[6]	17.0[7]
FLT3	0.2[1]	1.5	30[5]	-
Key Off-Targets				
ABL1	<4.4	1.5	30[5]	-
KIT	<4.0	1	-	-
RET	<0.5	1	-	-
KDR (VEGFR2)	12	0.1	-	-
PDGFRB	1.1	0.1	-	-

Data for Sorafenib was obtained from the LINCS Data Portal.[8] Tozasertib and Barasertib data are presented as Ki (nM) values due to the limited availability of full KINOMEScan profiles in the public domain.

Experimental Protocols KINOMEScan Competition Binding Assay

The KINOMEScan assay platform provides a quantitative measure of inhibitor binding to a large panel of kinases. The methodology is based on a competition binding assay.

Principle: Test compounds are profiled for their ability to compete with an immobilized, activesite directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

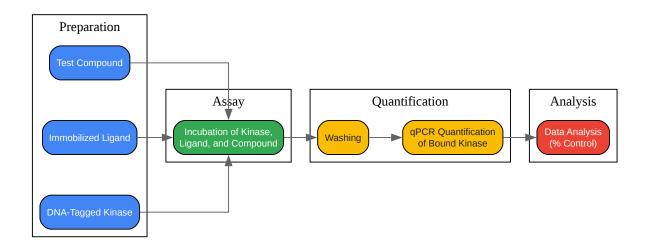


Detailed Protocol:

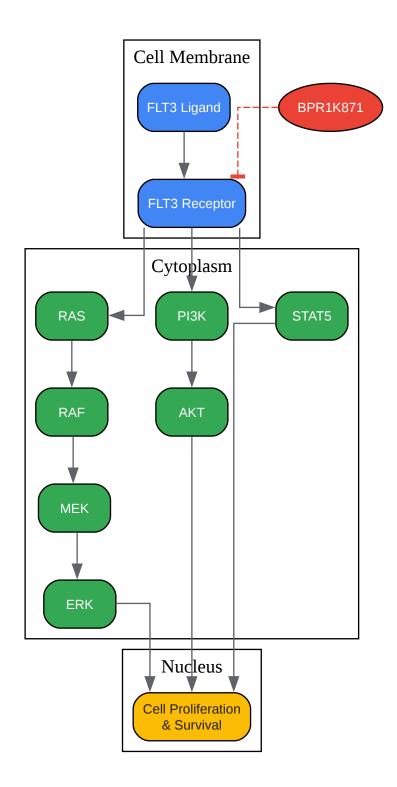
- Kinase Preparation: A panel of human kinases are expressed as fusions to a DNA tag.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay:
 - The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 μM for **BPR1K871**).
 - A control reaction is performed with DMSO instead of the test compound.
- Washing: Unbound components are washed away.
- Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The amount of kinase in the test compound sample is compared to the DMSO control. Results are typically expressed as "percent of control," calculated as: (test compound signal / DMSO signal) x 100.

Visualizing a KINOMEScan Experimental Workflow

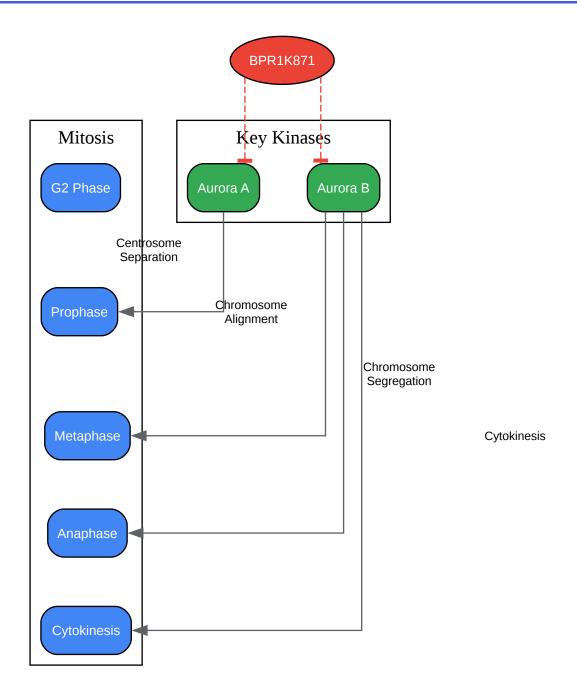












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